

# Application Notes and Protocols: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

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## Compound of Interest

Compound Name: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

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## Introduction to the Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic and reliable acid-catalyzed chemical reaction used for the synthesis of 1,2,3,4-tetrahydrocarbazoles.<sup>[1]</sup> First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the cyclization of arylhydrazones derived from cyclohexanones.<sup>[1]</sup> It is considered a special case of the more widely known Fischer indole synthesis.<sup>[2]</sup> The resulting tetrahydrocarbazole scaffold is a significant pharmacophore found in numerous natural products and biologically active compounds, making this reaction highly relevant in medicinal chemistry and drug discovery.<sup>[3]</sup> Tetrahydrocarbazole derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, neuroprotective, and antimicrobial properties.

## Reaction Mechanism

The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis.<sup>[2]</sup> The key steps are as follows:

- Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine with a cyclohexanone to form the corresponding arylhydrazone.

- Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.
- [4][4]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step.[3]
- Cyclization and Aromatization: The resulting intermediate subsequently cyclizes and eliminates a molecule of ammonia to yield the final aromatic tetrahydrocarbazole product.[2]

## Applications in Research and Drug Development

The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The Borsche-Drechsel cyclization provides a straightforward and efficient method to access these important structures.

Key applications include:

- Natural Product Synthesis: The reaction is a key step in the total synthesis of various carbazole alkaloids.
- Medicinal Chemistry: Tetrahydrocarbazole derivatives are extensively explored for the development of novel therapeutic agents. They have shown promise as:
  - Anticancer agents
  - Neuroprotective drugs for conditions like Alzheimer's and Parkinson's disease
  - Antimicrobial agents
- Materials Science: The carbazole unit, accessible from the tetrahydrocarbazole products of this reaction, is a common building block for organic electronic materials such as organic light-emitting diodes (OLEDs).

## Data Presentation

The following tables summarize quantitative data for the Borsche-Drechsel cyclization under various conditions, providing a comparative overview of different substrates and methodologies.

Table 1: Synthesis of Substituted Tetrahydrocarbazoles via Conventional Heating

Arylhydra zine	Cyclohex anone	Acid Catalyst	Solvent	Reaction Time (h)	Yield (%)	Referenc e
Phenylhydr azine	Cyclohexa none	Acetic Acid	Acetic Acid	2-4	95	[5]
p- Tolylhydr azine	Cyclohexa none	Acetic Acid/HCl	Acetic Acid	Not Specified	High	[5]
4- Phenylphe nylhydrazin e HCl	Cyclohexa none	Acetic Acid	Acetic Acid	2-4	High	[2]
Phenylhydr azine	4- Methylcycl ohexanone	Acetic Acid	Acetic Acid	Not Specified	High	[3]
p- Nitrophenyl hydrazine	Cyclohexa none	Acetic Acid	Acetic Acid	Not Specified	Moderate	[3]

Table 2: Green Synthesis Approaches for Tetrahydrocarbazoles

Arylhydrazine	Cyclohexanone	Catalyst	Solvent	Reaction Time (h)	Yield (%)	Reference
Phenylhydrazine	Cyclohexanone	[bmim(BF4 <sup>-</sup> )]	Methanol	7	95	[6]
p-Methoxyphenylhydrazine	Cyclohexanone	[bmim(BF4 <sup>-</sup> )]	Methanol	5	85	[6]
p-Chlorophenylhydrazine	Cyclohexanone	[bmim(BF4 <sup>-</sup> )]	Methanol	7	92	[6]
Phenylhydrazine	Cyclohexanone	Cerium Phosphate	None	Not Specified	High	[5][7]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Reaction	Conventional Method	Microwave Method	Reference
Time	Yield (%)	Time	
Borsche-Drechsel Cyclization	~6 h	Good	Minutes
General Heterocycle Synthesis	Hours/Days	Good	Minutes

Table 4: Spectroscopic Data for Selected Tetrahydrocarbazoles

Compound	1H NMR (CDCl3, δ ppm)	13C NMR (CDCl3, δ ppm)	IR (cm-1)	MS (m/z)	Reference
1,2,3,4-Tetrahydrocarbazole	7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-1.86-1.99 (br m, 4H)	134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05	3401, 2928, 2848, 1470	171 (M+)	[3]
8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole	7.05-7.22 (m, 3H), 2.94-3.03 (m, 2H), 2.64-2.68 (m, 2H), 2.49 (s, 3H), 2.24-2.33 (m, 1H)	190.45, 129.24, 125.78, 124.88, 123.09, 121.58, 121.01, 113.29, 111.27, 38.49, 38.22, 26.16, 25.54, 24.05, 22.58, 22.45, 21.08	3298, 2925, 1647, 1630	269 (M+)	

## Experimental Protocols

### Protocol 1: Conventional Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole[3]

Materials:

- 4-Phenylphenylhydrazine hydrochloride

- Cyclohexanone
- Glacial Acetic Acid
- Methanol or Ethanol (for recrystallization)
- Deionized Water
- Saturated Sodium Bicarbonate solution

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
- Heat the mixture to reflux with stirring.
- To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.
- Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-water.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
- The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

## Protocol 2: Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazole using an Ionic Liquid Catalyst[7]

### Materials:

- Phenylhydrazine hydrochloride
- Cyclohexanone
- 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (20 mol%)
- Methanol
- Ethyl acetate
- Anhydrous Sodium Sulfate

### Procedure:

- In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), [bmim(BF4)] (0.2 eq), and methanol.
- Reflux the reaction mixture on a water bath for 7 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to furnish the pure 2,3,4,9-tetrahydro-1H-carbazole.

## Protocol 3: Microwave-Assisted Borsche-Drechsel Cyclization (General Procedure)[9]

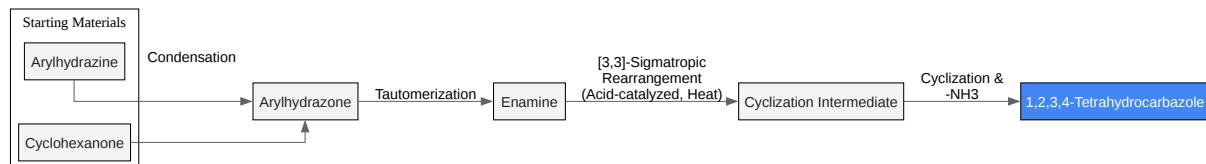
### Materials:

- Arylhydrazine (1.0 eq)
- Cyclohexanone (1.2 eq)
- Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
- Solvent (if not solvent-free)

**Procedure:**

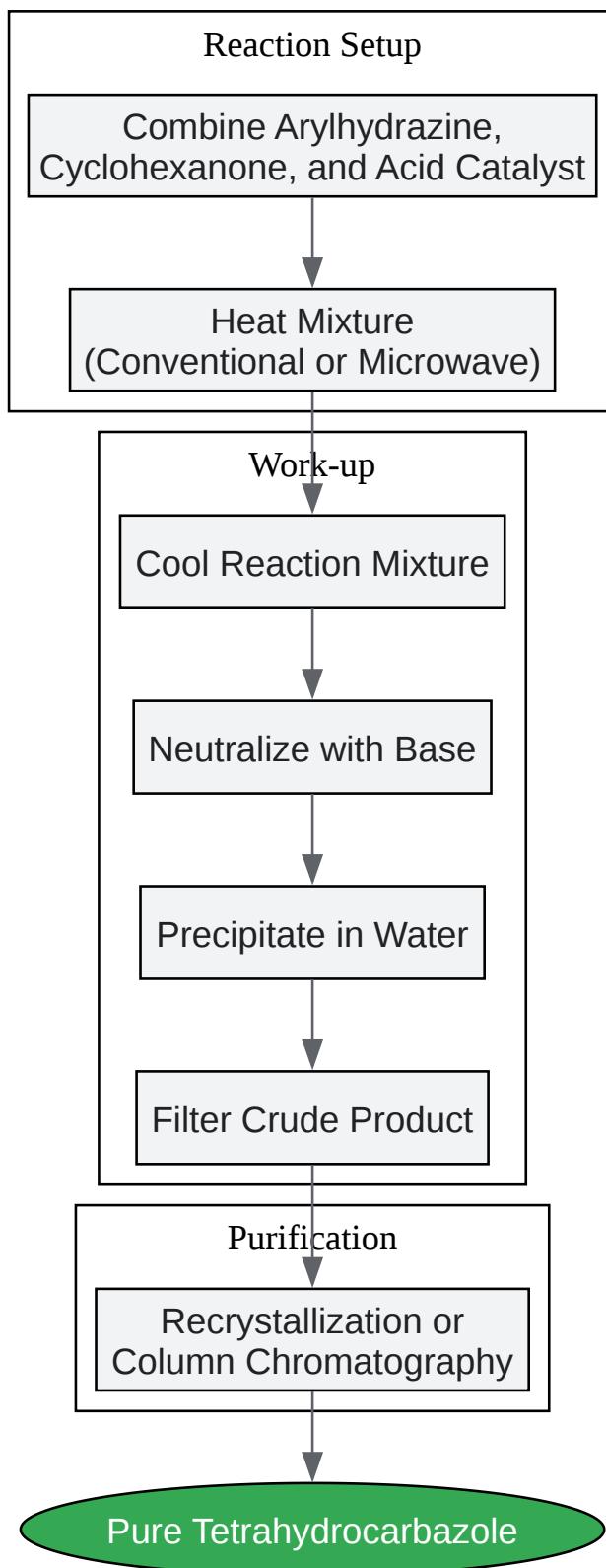
- In a microwave-safe reaction vessel, combine the arylhydrazine, cyclohexanone, and acid catalyst.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a specified power and temperature for a short duration (typically in the range of minutes).
- Monitor the reaction progress by TLC.
- After completion, cool the vessel to room temperature.
- Work-up the reaction mixture as described in Protocol 1 (neutralization, precipitation, and filtration).
- Purify the product by recrystallization or column chromatography.

## Mandatory Visualization



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Caption: Reaction mechanism of the Borsche-Drechsel cyclization.



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Caption: General experimental workflow for the Borsche-Drechsel cyclization.

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